2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
Description
2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a synthetic acetamide derivative characterized by a furan-2-yl aromatic system, a hydroxyethyl chain, and an ethoxyacetamide backbone. These analogs often exhibit biological activities such as anti-inflammatory, antiviral, or enzyme inhibitory properties, making them relevant to drug discovery .
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-11-16(19)17-10-14(18)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,14,18H,2,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBDUNAPMXCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting with the preparation of the furan-2-yl phenyl precursor. This precursor is then reacted with ethoxyacetyl chloride under controlled conditions to introduce the ethoxy group. The final step involves the addition of the hydroxyethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acetamide moiety can produce primary or secondary amines.
Scientific Research Applications
The compound 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The compound has a unique structure characterized by:
- An ethoxy group
- A furan moiety
- A hydroxyethyl side chain
This structural diversity suggests potential interactions with biological targets, making it a candidate for further research.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of acetamides have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study on structurally related compounds demonstrated that they could inhibit the proliferation of leukemia cells at concentrations as low as 0.3 µM. The mechanism involved downregulation of the ERK signaling pathway, crucial for cancer cell survival and proliferation .
Drug Development
Potential as a Therapeutic Agent
Given its structural features, 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is being investigated for its potential as a therapeutic agent in treating conditions like inflammation and pain due to its possible anti-inflammatory properties.
Case Study: Anti-inflammatory Properties
In vitro studies have shown that compounds with furan rings can modulate inflammatory pathways, suggesting that this compound may possess similar effects. The inhibition of pro-inflammatory cytokines has been observed in related compounds .
Antioxidant Properties
Compounds containing furan and phenyl groups have been noted for their antioxidant capabilities, which can protect cells from oxidative stress.
Data Table: Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.3 | |
| Compound B | Anti-inflammatory | 1.5 | |
| Compound C | Antioxidant | 5.0 |
Synthesis and Modification
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically starting from readily available precursors. Modifications to the structure can enhance its biological activity or reduce toxicity.
Case Study: Synthesis Optimization
A recent study optimized the synthesis route for similar acetamides, reducing the number of steps and improving yields by over 30%. This approach can be applied to the synthesis of 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide to make it more feasible for large-scale production .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydroxyethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS: 6180-66-1)
- Structural Similarities : Contains a furan-2-ylmethyl group and acetamide core.
- Key Differences: Incorporates a sulfonylhydrazinylidene-phenoxy group, increasing molecular weight (427.5 g/mol) and complexity (XLogP3 = 2.8).
- Implications : The sulfonyl group may enhance binding to sulfhydryl enzymes but reduce solubility compared to the ethoxy-hydroxyethyl analog .
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide
- Structural Similarities : Shares the furan-2-yl and acetamide groups.
- Activity : Similar furan-containing triazoles are reported for antimicrobial applications, suggesting possible shared biological pathways .
Ethoxy/Hydroxyethyl-Substituted Acetamides
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structural Similarities : Ethoxyacetamide backbone with aromatic substituents.
- Key Differences : Dimethoxyphenyl and sulfonamide groups instead of furan-hydroxyethyl.
- The absence of a furan ring may limit cross-reactivity with furan-targeted enzymes .
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Structural Similarities : Acetamide core with branched alkyl/aryl groups.
- Key Differences : Fluorophenyl and cyclohexyl substituents confer higher hydrophobicity (melting point: 150–152°C).
- Implications : The fluorophenyl group may enhance blood-brain barrier penetration compared to the polar hydroxyethyl-furan system .
Pharmacological and Physicochemical Comparisons
Research Findings and Implications
- Furan-Containing Analogs: Compounds with furan rings (e.g., ) often exhibit anti-inflammatory or antimicrobial activities, suggesting the target compound may share these properties. For instance, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative effects comparable to diclofenac .
- Target Specificity : Structural variations significantly influence target specificity. For example, sulfonamide-containing acetamides () target ACE2, while furan-triazole derivatives () may act on microbial enzymes.
Biological Activity
2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can be represented as follows:
This compound features an ethoxy group, a furan ring, and a hydroxyethyl moiety, contributing to its diverse biological activities.
Anti-inflammatory Activity
Research has indicated that compounds similar to 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide exhibit significant anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide has shown efficacy in reducing inflammation in adjuvant-induced arthritis models. In this study, treatment with doses of 5 mg/kg and 10 mg/kg resulted in reduced levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, alongside a decrease in oxidative stress markers like nitric oxide and peroxide levels .
| Parameter | Control Group | Treatment Group (10 mg/kg) |
|---|---|---|
| Body Weight Change (g) | -20 | -5 |
| Paw Edema Volume (mL) | 3.5 | 1.0 |
| IL-1 beta (pg/mL) | 150 | 75 |
| TNF-alpha (pg/mL) | 200 | 100 |
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies on related acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar furan and phenyl moieties have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
A notable study highlighted the synthesis of novel benzimidazole derivatives that exhibited significant cytotoxicity against human cancer cell lines, suggesting that the incorporation of furan rings may enhance biological activity through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has also been explored. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicated that these compounds could modulate pathways involved in neuroinflammation and oxidative stress response, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- Anti-inflammatory Efficacy : A study conducted on rats demonstrated that the administration of N-(2-hydroxy phenyl) acetamide significantly reduced paw swelling in an arthritis model, supporting its use as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : Research on furan-containing acetamides showed promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the acetamide structure can lead to enhanced anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
